molecular formula C43H58N4O10S2 B3025793 CY5-SE triethylamine salt CAS No. 1497420-70-8

CY5-SE triethylamine salt

Cat. No.: B3025793
CAS No.: 1497420-70-8
M. Wt: 855.1 g/mol
InChI Key: IFUMHFCOWWJPSC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound, commonly referred to as CY5-SE triethylamine salt, is a sulfonated cyanine dye derivative with a reactive N-hydroxysuccinimide (NHS) ester group. Its molecular formula is C₃₇H₄₃N₃O₁₀S₂·C₆H₁₅N, and it has a molecular weight of 855.1 g/mol . Key structural features include:

  • Cyanine backbone: A conjugated penta-1,3-dien-1-yl bridge between two indolium rings, which confers strong near-infrared (NIR) fluorescence.
  • Sulfonate groups: Enhances water solubility, making it suitable for biological applications.
  • NHS ester moiety: Facilitates covalent conjugation to primary amines in proteins, antibodies, or other biomolecules .

Applications
Primarily used as a fluorescent labeling reagent in bioimaging, flow cytometry, and molecular biology due to its NIR emission (~670 nm) and high photostability. The triethylamine counterion improves solubility in organic solvents during synthesis and storage .

Properties

IUPAC Name

N,N-diethylethanamine;(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N3O10S2.C6H15N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUMHFCOWWJPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins, peptides, or oligonucleotides it labels. It is commonly used in the characterization of various biological environments, such as hematopoietic tumor microenvironments.

Result of Action

The primary result of this compound’s action is the labeling of target molecules, which allows for their visualization under specific light conditions. This can provide valuable insights into the distribution and behavior of these molecules in various biological contexts.

Biological Activity

Triethylamine 2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a complex organic compound with potential applications in medicinal chemistry and materials science. Its structure includes several functional groups, such as sulfonates and indole derivatives, which contribute to its biological activity.

Chemical Structure and Properties

The compound is characterized by a quaternary ammonium salt structure due to the presence of a triethylamine moiety. This basicity can enhance its reactivity in biological systems. The intricate architecture suggests potential interactions with various biological targets.

Feature Description
Molecular Formula C₃₁H₄₄N₂O₇S₂
Molecular Weight 588.83 g/mol
CAS Number 1497420-70-8
Solubility Soluble in polar solvents; limited solubility in non-polar solvents

The biological mechanisms of action for triethylamine derivatives often involve interactions with cellular components such as proteins and nucleic acids. The presence of sulfonate groups may enhance solubility and facilitate cellular uptake, while the indole moiety may interact with various receptors or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to triethylamine derivatives exhibit significant anticancer properties. For instance, indole-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study on indole derivatives highlighted their ability to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. The specific compound under review may share this mechanism due to its structural similarities.

Antioxidant Properties

The compound's potential antioxidant activity can be attributed to the presence of the indole ring, which has been associated with radical scavenging activities. In vitro assays have demonstrated that indole derivatives can reduce oxidative stress markers in human cells.

Study 1: Anticancer Efficacy

In a recent study published in Nature Communications, researchers evaluated the anticancer effects of a related indole derivative on human colon cancer cell lines. The compound was found to induce significant apoptosis at micromolar concentrations, demonstrating its potential as a therapeutic agent against colorectal cancer .

Study 2: Antioxidant Activity

Another study assessed the antioxidant capabilities of various indole derivatives using the DPPH radical scavenging method. The results indicated that compounds with similar structures to triethylamine 2-(5-(1-(6-(...)) exhibited high radical scavenging activity, suggesting that this compound may also possess significant antioxidant properties .

Comparison with Similar Compounds

Structural Analogs in the Cyanine Dye Family

Parameter CY5-SE Triethylamine Salt CY3-SE (Shorter Conjugation) CY7-SE (Longer Conjugation) Non-Sulfonated CY5 Analogs
Conjugation Length Penta-1,3-dien-1-yl (5 carbons) Prop-1-en-1-yl (3 carbons) Hepta-1,3,5-trien-1-yl (7 carbons) Penta-1,3-dien-1-yl
Absorption/Emission (nm) ~649/670 ~550/570 ~750/780 ~640/660 (lower solubility)
Water Solubility High (due to sulfonate groups) Moderate Moderate Low
Reactivity NHS ester for amine conjugation NHS ester NHS ester NHS ester
Molecular Weight 855.1 g/mol ~792 g/mol ~908 g/mol ~800 g/mol (estimated)

Key Findings :

  • Longer conjugation (e.g., CY7-SE) shifts absorption/emission to higher wavelengths, enabling deeper tissue penetration in imaging .
  • Sulfonation improves solubility but may reduce membrane permeability compared to non-sulfonated analogs .

Comparison with Other NHS Ester Derivatives

Parameter This compound FITC-NHS (Fluorescein Derivative) Alexa Fluor 647 NHS Ester
Emission Range NIR (~670 nm) Visible (~520 nm) NIR (~668 nm)
Photostability High Moderate Very High
Solubility Water-soluble (sulfonated) Requires DMSO/DMF Water-soluble
Applications In vivo imaging, flow cytometry Immunofluorescence Super-resolution microscopy

Key Findings :

  • CY5-SE balances cost and performance for routine NIR imaging, while Alexa Fluor 647 offers superior photostability for advanced techniques .

Role of Counterion: Triethylamine vs. Other Bases

Parameter Triethylamine Salt Sodium Salt Trimethylamine Salt
Solubility in Organic Solvents High (e.g., DMF, DMSO) Low Moderate
Stability Stable at -20°C Hygroscopic Less hygroscopic
Handling Requires ventilation (volatile) Easy Easy

Key Findings :

  • Triethylamine salts are preferred in synthesis for solubility but require careful handling due to volatility .
  • Sodium salts are cheaper but less suitable for organic-phase reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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